![molecular formula C12H20N2O2S B6643693 4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol](/img/structure/B6643693.png)
4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol
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Overview
Description
4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring and an oxan-4-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Alkylation: The thiazole intermediate is then alkylated using methyl iodide to introduce the methyl group at the nitrogen atom.
Formation of the Oxan-4-ol Moiety: The oxan-4-ol ring is formed through a cyclization reaction involving a suitable diol and an aldehyde under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the thiazole and oxan-4-ol intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the oxan-4-ol moiety using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylated nitrogen atom, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Bases: Triethylamine, sodium hydride.
Major Products
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Reduced oxan-4-ol derivatives.
Substitution Products: Alkylated or acylated derivatives at the nitrogen atom.
Scientific Research Applications
Chemistry
In chemistry, 4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its thiazole ring is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The thiazole ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The oxan-4-ol moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Benzothiazole: A simpler thiazole derivative with applications in dye and rubber industries.
Oxazolidinones: A class of compounds with a similar oxan-4-ol structure, used as antibiotics.
Uniqueness
4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol is unique due to its combined thiazole and oxan-4-ol structure, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-10-13-11(8-17-10)7-14(2)9-12(15)3-5-16-6-4-12/h8,15H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBUQNKOTPIUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN(C)CC2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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